4-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-N,N-dimethylaniline
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Overview
Description
4-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-N,N-dimethylaniline is a complex organic compound that features a combination of pyrimidine, piperidine, and aniline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-N,N-dimethylaniline typically involves multiple steps, starting with the preparation of the bromopyrimidine derivative. The bromopyrimidine can be synthesized through the bromination of pyrimidine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The subsequent steps involve the formation of the piperidine and aniline derivatives, followed by their coupling through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters such as temperature, pressure, and reaction time. The use of catalysts and solvents that facilitate the desired transformations while minimizing side reactions is also crucial.
Chemical Reactions Analysis
Types of Reactions
4-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom in the pyrimidine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-N,N-dimethylaniline involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes or receptors, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidine: Shares the bromopyrimidine core but lacks the piperidine and aniline moieties.
4-(5-Bromopyrimidin-2-yl)morpholine: Similar structure but with a morpholine ring instead of piperidine.
N-[[4-(5-bromopyrimidin-2-yl)oxy-3-methyl-phenyl]carbamoyl]-2-dimethyl amino-benzamide: Contains a similar pyrimidine and aniline structure but with different substituents.
Uniqueness
4-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-N,N-dimethylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-[4-(dimethylamino)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN4O2/c1-23(2)17-7-5-15(6-8-17)18(25)24-9-3-4-14(12-24)13-26-19-21-10-16(20)11-22-19/h5-8,10-11,14H,3-4,9,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSJYVXEKKGVQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCCC(C2)COC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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